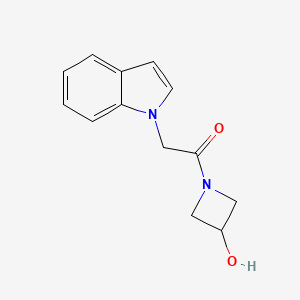
1-(3-hydroxyazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one
Vue d'ensemble
Description
1-(3-hydroxyazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3-hydroxyazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an azetidine ring and an indole moiety, which are critical for its biological activity. The presence of hydroxyl and carbonyl groups contributes to its reactivity and interaction with biological targets.
Biological Activity
Antitumor Activity
Research has indicated that compounds with indole structures exhibit significant antitumor properties. For example, derivatives of indole have shown cytotoxic effects against various cancer cell lines, including A-431 and Jurkat cells. The IC50 values for some indole derivatives are reported to be less than those of standard drugs like doxorubicin, suggesting enhanced efficacy in certain contexts .
Mechanism of Action
The antitumor activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. Molecular dynamics simulations have revealed that such compounds interact with target proteins primarily through hydrophobic interactions, with some hydrogen bonding contributing to their stability and efficacy .
Case Studies
A notable case study involved the synthesis and testing of several indole-based compounds, including this compound. These studies demonstrated that modifications to the indole ring could significantly enhance cytotoxicity against cancer cell lines. For instance, the introduction of electron-donating groups on the phenyl ring was found to increase activity .
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how modifications to the chemical structure affect biological activity. Key findings include:
| Compound Modification | Effect on Activity |
|---|---|
| Hydroxyl group at position 3 | Increases solubility and bioavailability |
| Substitution at the indole nitrogen | Alters binding affinity to target proteins |
| Presence of electron-donating groups | Enhances cytotoxicity against specific cancer cells |
These insights guide future synthetic efforts aimed at optimizing the pharmacological profile of similar compounds.
Summary of Findings
The biological activity of this compound is promising, particularly in the context of cancer treatment. Its mechanism involves inducing apoptosis through interactions with key proteins in cancer cells, supported by SAR studies that highlight the importance of structural modifications.
Propriétés
IUPAC Name |
1-(3-hydroxyazetidin-1-yl)-2-indol-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-11-7-15(8-11)13(17)9-14-6-5-10-3-1-2-4-12(10)14/h1-6,11,16H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJVDKPHYNXXNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















